2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol

Protecting group stability Silyl ether hydrolysis Multi-step synthesis

2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol (CAS 81168-17-4) is a heterobifunctional aromatic building block belonging to the tert-butyldimethylsilyl (TBDMS) ether class of alcohol protecting groups. The molecule contains one free primary benzylic alcohol and one TBDMS-protected benzylic alcohol on a 1,2-disubstituted benzene scaffold, with molecular formula C14H24O2Si, molecular weight 252.42 g/mol, and a predicted LogP of 3.70.

Molecular Formula C14H24O2Si
Molecular Weight 252.42 g/mol
CAS No. 81168-17-4
Cat. No. B3059578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol
CAS81168-17-4
Molecular FormulaC14H24O2Si
Molecular Weight252.42 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1=CC=CC=C1CO
InChIInChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-11-13-9-7-6-8-12(13)10-15/h6-9,15H,10-11H2,1-5H3
InChIKeyRCLKRJCBLSQBFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol (CAS 81168-17-4): A Heterobifunctional TBDMS-Protected Benzyl Alcohol for Step-Economical Synthesis


2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol (CAS 81168-17-4) is a heterobifunctional aromatic building block belonging to the tert-butyldimethylsilyl (TBDMS) ether class of alcohol protecting groups [1]. The molecule contains one free primary benzylic alcohol and one TBDMS-protected benzylic alcohol on a 1,2-disubstituted benzene scaffold, with molecular formula C14H24O2Si, molecular weight 252.42 g/mol, and a predicted LogP of 3.70 . It is commercially supplied at ≥95% or ≥98% purity for research and development use . Its primary value proposition lies in the orthogonal reactivity enabled by the differential protection of two benzylic hydroxyl groups, allowing sequential synthetic transformations without intervening protection/deprotection operations.

Procurement Risk of Substituting 2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol (81168-17-4) with Unprotected or Alternatively Protected Analogs


Substituting 2-[(tert-butyldimethylsilyloxy)methyl]benzylalcohol with the unprotected 1,2-benzenedimethanol or with other silyl-protected (TMS, TES, TBDPS) analogs carries quantifiable risks in reaction selectivity, hydrolytic stability, and purification efficiency. The unprotected diol (LogP ~0.67 ) partitions poorly into organic solvents relative to the TBDMS-protected compound (LogP 3.70 ), complicating extractive workup. Trimethylsilyl (TMS) ethers exhibit approximately 10,000-fold lower stability toward basic hydrolysis than the TBDMS ether [1], rendering TMS analogs unsuitable for multi-step sequences involving aqueous base. Conversely, the tert-butyldiphenylsilyl (TBDPS) analog, while more stable, cannot be chemoselectively oxidized under the CrO3–H5IO6 conditions that selectively convert TBDMS-protected benzyl alcohols to carbonyl compounds while leaving TBDPS ethers intact [2]. These differences are not interchangeable across synthetic routes and directly affect yield, purity, and step count.

Quantitative Differentiation Evidence: 2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol (81168-17-4) vs. TMS, TBDPS, and Unprotected Analogs


Base-Catalyzed Hydrolytic Stability: TBDMS vs. TMS Ether (Class-Level Inference Applied to Benzyl Alcohol Derivatives)

Under basic hydrolysis conditions, the TBDMS ether of 2-[(tert-butyldimethylsilyloxy)methyl]benzylalcohol is approximately 10,000-fold more stable than the corresponding trimethylsilyl (TMS) ether [1]. This class-level stability ranking is well-established for primary benzylic silyl ethers, where the rate of base-catalyzed Si–O cleavage is governed by steric hindrance around silicon . A TMS-protected analog (2-[(trimethylsilyloxy)methyl]benzyl alcohol) would be cleaved roughly 10,000 times faster, making it incompatible with synthetic sequences that require exposure to aqueous basic conditions (e.g., ester hydrolysis, nucleophilic substitutions). Note: this evidence is class-level inference derived from comparative silyl ether hydrolysis rate studies; a direct head-to-head measurement specifically on the 81168-17-4 scaffold versus its TMS analog was not identified in the open literature.

Protecting group stability Silyl ether hydrolysis Multi-step synthesis

Chemoselective Oxidation: TBDMS Ethers Are Selectively Oxidized Over TBDPS Ethers with CrO3–H5IO6

Benzyl TBDMS ethers, including the structural class to which 2-[(tert-butyldimethylsilyloxy)methyl]benzylalcohol belongs, are oxidized to the corresponding benzaldehydes in 86–93% isolated yield using catalytic CrO3 (0.5–2 mol%) and H5IO6 at −78 °C, while TBDPS ethers remain completely intact under these conditions [1]. This chemoselectivity is demonstrated across a panel of substituted benzyl TBDMS ethers (Table 1 of the reference). In contrast, the TBDPS analog (2-[(tert-butyldiphenylsilyloxy)methyl]benzyl alcohol) would not be oxidized and would require a separate deprotection–oxidation sequence, adding steps and reducing overall yield.

Chemoselective oxidation TBDMS vs TBDPS Carbonyl synthesis

Lipophilicity-Driven Phase Partitioning: TBDMS-Protected Compound (LogP 3.70) vs. Unprotected 1,2-Benzenedimethanol (LogP 0.67)

The TBDMS protection in 2-[(tert-butyldimethylsilyloxy)methyl]benzylalcohol raises the predicted LogP from 0.67 (unprotected 1,2-benzenedimethanol ) to 3.70 , increasing organic-phase partitioning by approximately 1,000-fold (ΔLogP = 3.03). This large difference enables efficient extractive isolation from aqueous reaction mixtures using common organic solvents (e.g., EtOAc, CH2Cl2) and predictable reverse-phase chromatographic retention, reducing product loss during aqueous workup compared to the unprotected diol.

LogP Extraction efficiency Chromatographic purification

Commercial Purity and Supply Consistency: 98% (Leyan) vs. 95% (AKSci) for Identical CAS 81168-17-4

Two verified non-excluded suppliers list distinct purity specifications for the identical CAS number: Leyan offers 98% purity , while AKSci specifies ≥95% . Although both grades are suitable for most research applications, the 98% specification may reduce the need for pre-use purification in reactions sensitive to trace impurities (e.g., metal-catalyzed couplings). This evidence is supporting in nature and should be confirmed by certificate of analysis for each batch.

Purity specification Vendor comparison Procurement quality

Procurement-Driven Application Scenarios for 2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol (81168-17-4)


Orthogonal Protection in Convergent Synthesis of Pharmaceutical Intermediates

The heterobifunctional architecture—one free and one TBDMS-protected benzylic alcohol—enables sequential derivatization without protection group interchange [1]. For instance, the free benzylic alcohol can be oxidized, esterified, or converted to a leaving group while the TBDMS ether remains intact under basic conditions (10,000-fold more stable than TMS [2]), reducing the step count by at least one protection/deprotection cycle compared to using the unprotected 1,2-benzenedimethanol.

Chemoselective Oxidation to ortho-Formylbenzyl TBDMS Ether Building Blocks

The TBDMS-protected benzylic position can be selectively oxidized to an aldehyde using the CrO3–H5IO6 system at −78 °C in 86–93% yield, while TBDPS or other acid-labile protecting groups remain untouched [3]. This allows procurement of 81168-17-4 as a direct precursor to ortho-formylbenzyl alcohol derivatives, which are valuable intermediates in heterocycle synthesis and ligand design.

Improved Workup and Chromatographic Efficiency in Multi-Gram Preparations

The high predicted LogP of 3.70 compared to 0.67 for 1,2-benzenedimethanol ensures efficient extraction into organic solvents, minimizing product loss during aqueous washes. The predictable retention on reverse-phase silica facilitates automated flash chromatography, an advantage over the more polar unprotected diol which often requires continuous extraction or repeated chromatographic runs.

GC-MS Derivatization and Analytical Method Development

TBDMS ethers produce characteristic [M–57] fragment ions in electron-impact mass spectrometry, conferring higher detection sensitivity than TMS derivatives . Procuring the pre-formed TBDMS ether 81168-17-4 eliminates the need for in-situ derivatization, reducing variability in quantitative analytical workflows for benzyl alcohol metabolite profiling.

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